Zeorin

Descripción general

Descripción

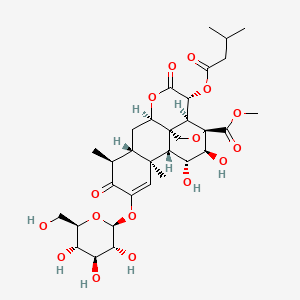

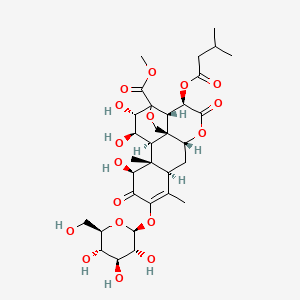

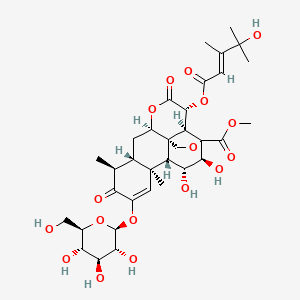

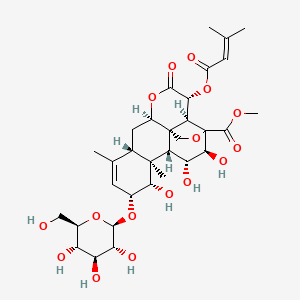

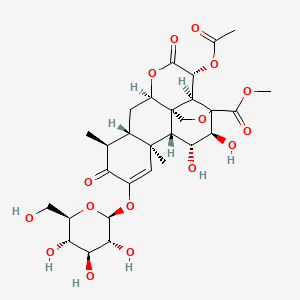

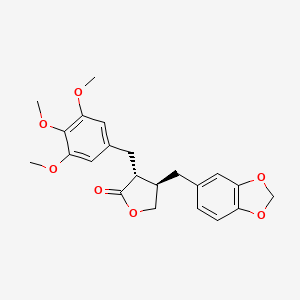

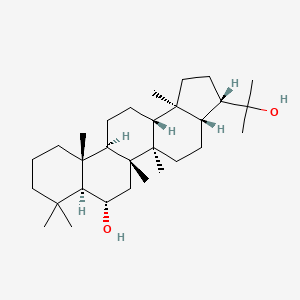

Zeorin is a compound isolated from the lichen Parmotrema sancti-angelii . It is a hopanoid that is hopane substituted by hydroxy groups at positions 6 and 22 .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Zeorin .Physical And Chemical Properties Analysis

Zeorin is a hopanoid, a diol, and a pentacyclic triterpenoid . Its molecular weight is 444.7 g/mol . More detailed physical and chemical properties are not available in the current search results .Aplicaciones Científicas De Investigación

Lichenology

Zeorin is found in various species of lichens, particularly in the Cladonia genus . These lichens are widespread terrestrial organisms that share most of their secondary substances but differ morphologically . The presence of Zeorin in these lichens has been used to explore the genetic diversity and species delimitation of these organisms .

Phylogenetic Analysis

The presence of Zeorin in lichens has been used in phylogenetic analyses. For instance, it has been used to assess the genetic diversity and species delimitation of the zeorin-containing red-fruited Cladonia species . This has helped in understanding the evolutionary relationships among these species .

Biochemical Research

Zeorin is one of the secondary metabolites found in a significant number of lichen species . The presence of Zeorin and other secondary metabolites like Atranorin, Usnic acid, Gyrophoric acid, Norstictic acid, Antraquinones, and Stictic acid in lichens has been studied to understand their biochemical roles .

Environmental Studies

The presence of Zeorin and other secondary metabolites in lichens has been used to study the effects of edaphic (soil-related) and climatic factors on secondary lichen chemistry . This has provided insights into how these factors influence the composition of secondary metabolites in lichens .

Ecological Indicators

Lichens containing Zeorin and other secondary metabolites have been used as ecological indicators. The diversity of these metabolites and their relationship with substrate and environmental parameters have been studied in saxicolous lichens in the Middle and South Urals of Russia .

Metal Accumulation Studies

The presence of Zeorin and other secondary metabolites in lichens has been linked to the accumulation of metals in these organisms . This has implications for understanding how lichens respond to and tolerate unfavorable conditions .

Mecanismo De Acción

Target of Action

Zeorin, a triterpene found in many lichens , has been shown to exhibit inhibitory activity against bacteria and fungi . It also exhibits inhibitory activity on histamine release from mast cells . This suggests that its primary targets could be bacterial and fungal cells, as well as mast cells in the human immune system.

Mode of Action

Zeorin interacts with its targets primarily through inhibition. In the case of bacteria and fungi, zeorin shows strong inhibition activity . For mast cells, zeorin markedly inhibits the release of histamine, showing a potent inhibitory effect by a 40% decrease of histamine release . This suggests that zeorin may bind to certain receptors or enzymes in these cells, preventing them from carrying out their normal functions.

Biochemical Pathways

It is known that zeorin is a product of the acetate-polymalonate pathway, one of the three main chemical pathways in lichens . The inhibition of histamine release suggests that zeorin may affect the biochemical pathways involved in immune response.

Result of Action

The molecular and cellular effects of zeorin’s action are primarily related to its inhibitory activities. By inhibiting the growth of bacteria and fungi, zeorin can help to control infections . Its ability to inhibit histamine release from mast cells suggests that it may have anti-inflammatory effects .

Propiedades

IUPAC Name |

(3S,3aS,5aR,5bR,7S,7aS,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O2/c1-25(2)14-9-15-28(6)23-11-10-22-27(5)16-12-19(26(3,4)32)20(27)13-17-29(22,7)30(23,8)18-21(31)24(25)28/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,24-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBLAIAGFNCVHL-PMVHANJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1C(CC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CCCC5(C)C)C)O)C)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945223 | |

| Record name | Hopane-6,22-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zeorin | |

CAS RN |

22570-53-2 | |

| Record name | Zeorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22570-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zeorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022570532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hopane-6,22-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is zeorin's primary biological activity of interest?

A1: Zeorin has demonstrated notable anti-inflammatory and anti-allergic properties. Specifically, research indicates that zeorin inhibits histamine release from mast cells, key players in allergic reactions. [, ]

Q2: How does zeorin inhibit histamine release from mast cells?

A2: While the exact mechanism is not fully elucidated, studies suggest zeorin influences intracellular calcium (Ca2+) concentration, a crucial factor in mast cell degranulation and histamine release. Importantly, this effect does not appear to involve direct blockage of the sarcoplasmic reticulum Ca2+-ATPase. []

Q3: Does zeorin interact with the histamine H1 receptor?

A4: While in vitro studies suggest that marmin, another compound found in Aegle marmelos alongside zeorin, antagonizes the histamine H1 receptor competitively, [] there's limited evidence to confirm direct interaction between zeorin and this receptor.

Q4: Beyond histamine release, does zeorin affect other mast cell mediators?

A5: Yes, zeorin has shown inhibitory effects on β-hexosaminidase release from mast cells, further supporting its anti-inflammatory properties. Like histamine, β-hexosaminidase is a key mediator released during mast cell degranulation. []

Q5: Has zeorin exhibited any antifungal activity?

A6: While not directly demonstrated, research suggests a potential antifungal role. Lichen extracts containing zeorin have displayed antifungal properties. Virtual docking analysis indicates zeorin might inhibit fungal glucan transglycosylase (Gas2p), an enzyme vital for fungal cell wall construction. By binding to Gas2p, zeorin could disrupt fungal cell wall synthesis, leading to growth inhibition. []

Q6: What is the molecular formula and weight of zeorin?

A7: The molecular formula of zeorin is C30H52O2, and its molecular weight is 444.75 g/mol. [, ]

Q7: What is the chemical structure of zeorin?

A8: Zeorin is a hopane-type pentacyclic triterpenoid with hydroxyl groups at the C6 and C22 positions. It lacks an oxygen function at the C3 position, a characteristic distinguishing it from other hopanoids. []

Q8: What spectroscopic data are available for characterizing zeorin?

A8: Various spectroscopic techniques have been employed to characterize zeorin, including:

- Nuclear Magnetic Resonance (NMR): 1D and 2D NMR techniques provide detailed information about zeorin's structure, including the connectivity and spatial arrangement of atoms. [, , ]

- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): This technique offers accurate mass measurements, aiding in confirming zeorin's molecular formula and identifying fragments for structural elucidation. [, ]

- Gas-Liquid Chromatography (GLC): GLC, particularly when coupled with mass spectrometry, allows for separation and identification of zeorin in complex mixtures. []

Q9: What is known about zeorin's stability under various conditions?

A9: There is limited specific information in the provided research regarding zeorin's stability under various environmental conditions (temperature, pH, light). Further investigation is needed to assess its degradation pathways and long-term stability.

Q10: Is there any information on zeorin's toxicity or safety profile?

A10: While zeorin is a natural product, the provided research doesn't offer specific data on its toxicity, adverse effects, or safety profile in humans or animals. Thorough toxicological studies are crucial to assess its safety for potential applications.

Q11: What is known about zeorin's pharmacokinetic properties (ADME)?

A11: The provided research does not include studies on zeorin's absorption, distribution, metabolism, or excretion (ADME). Understanding these properties is crucial for determining its potential as a therapeutic agent.

Q12: What analytical methods are commonly employed to characterize and quantify zeorin?

A12: Common analytical techniques for characterizing and quantifying zeorin include:

- Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for separating and identifying zeorin in lichen extracts. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with detectors like mass spectrometry or ultraviolet-visible (UV-Vis) spectroscopy, provides accurate quantification and separation of zeorin in complex matrices. []

Q13: Are there any validated analytical methods specifically for zeorin analysis?

A13: The provided research doesn't explicitly mention validated analytical methods solely for zeorin. Validation of analytical methods is essential to ensure accuracy, precision, and reliability of results.

Q14: How is computational chemistry being used to study zeorin?

A16: Molecular docking simulations are being employed to explore zeorin's potential interactions with target proteins, such as the fungal enzyme glucan transglycosylase (Gas2p). These simulations help predict binding affinities and potential inhibitory effects. []

Q15: Is there research on zeorin's environmental impact and degradation?

A15: The provided research focuses primarily on zeorin's biological activity and chemical characterization. Further studies are needed to assess its potential ecotoxicological effects and environmental fate.

Q16: When was zeorin first discovered?

A19: While the provided research doesn't pinpoint the exact date of discovery, zeorin has been a subject of scientific investigation for several decades. Research dating back to the mid-20th century already explored its chemical structure and properties. [, , ]

Q17: What are some of the milestones in zeorin research?

A17: Key milestones in zeorin research include:

- Structure elucidation: Determining the complete stereostructure of zeorin, establishing its hopane-type triterpenoid nature. [, ]

- Biological activity discovery: Identifying zeorin's anti-inflammatory and anti-allergic properties, particularly its ability to inhibit histamine and β-hexosaminidase release from mast cells. [, ]

- Computational studies: Employing molecular docking simulations to explore potential interactions with target proteins, paving the way for understanding its mechanism of action and identifying new applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-5-chloro-2-methoxy-N-[[1-[3-[(phenylmethyl)sulfonyl]propyl]-4-piperidinyl]methyl]benzamide](/img/structure/B1682340.png)